N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Overview
Description
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, both of which are known for their significant biological activities
Mechanism of Action
Target of Action
The primary target of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer therapy.
Result of Action
The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction.
Annulation with Pyridine: The thiazole ring is then annulated with a pyridine ring to form the thiazolo[5,4-b]pyridine scaffold.
Bromination: The resulting compound is brominated at the 6-position.
Amidation: Finally, the brominated thiazolo[5,4-b]pyridine is reacted with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Benzamide Derivatives: Compounds with similar benzamide structures but different heterocyclic rings, such as pyridine or thiazole, exhibit different pharmacological profiles.
Uniqueness
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is unique due to its specific combination of a brominated thiazolo[5,4-b]pyridine scaffold with a benzamide moiety. This unique structure imparts distinct biological activities, particularly its potent inhibitory effect on PI3K, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTYDBWSMIMCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451478 | |
Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588730-01-2 | |
Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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